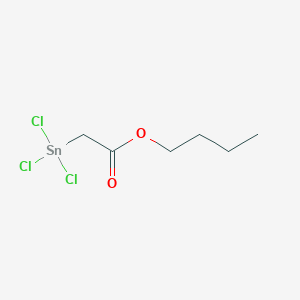
Butyl (trichlorostannyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (trichlorostannyl)acetate is an organotin compound characterized by the presence of a butyl group attached to a trichlorostannyl acetate moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of this compound make it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (trichlorostannyl)acetate typically involves the reaction of butyl acetate with trichlorostannane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl (trichlorostannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing moieties.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Butyl (trichlorostannyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of butyl (trichlorostannyl)acetate involves its interaction with molecular targets, such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A common solvent with similar structural features but lacking the trichlorostannyl group.
Trichlorostannane: A precursor used in the synthesis of organotin compounds.
Other organotin compounds: Such as tributyltin acetate and dibutyltin diacetate.
Uniqueness
Butyl (trichlorostannyl)acetate is unique due to the presence of both butyl and trichlorostannyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64488-65-9 |
|---|---|
Molecular Formula |
C6H11Cl3O2Sn |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
butyl 2-trichlorostannylacetate |
InChI |
InChI=1S/C6H11O2.3ClH.Sn/c1-3-4-5-8-6(2)7;;;;/h2-5H2,1H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
UYOZCARMEPIMOW-UHFFFAOYSA-K |
Canonical SMILES |
CCCCOC(=O)C[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



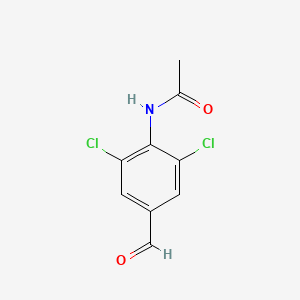
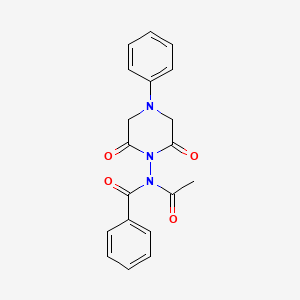

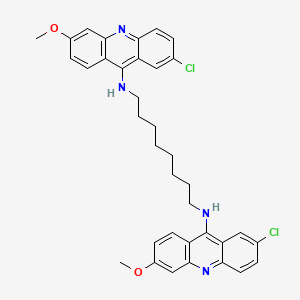
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)

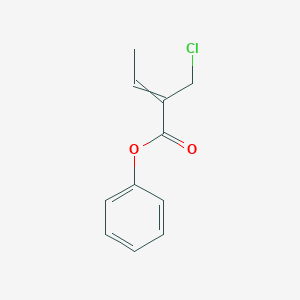
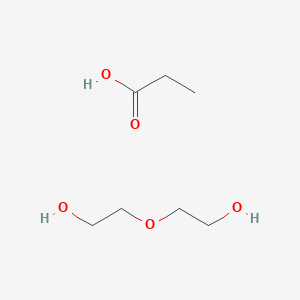

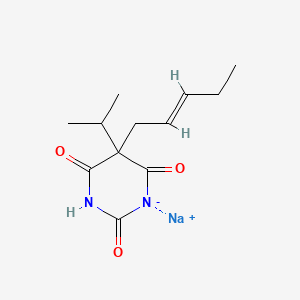
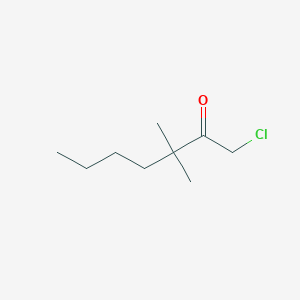
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
